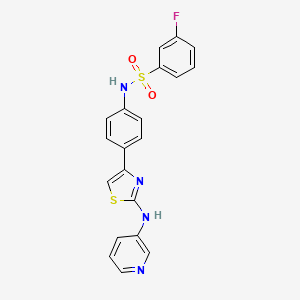

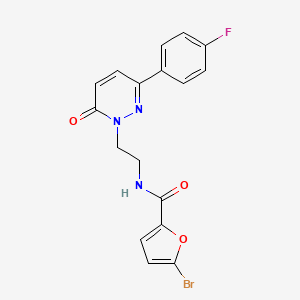

3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

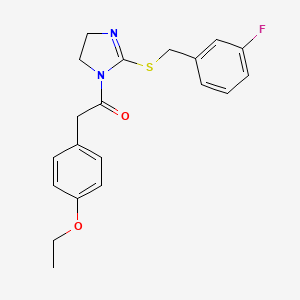

The compound “3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are important in many biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Inhibition of Kynurenine 3-Hydroxylase

Compounds related to 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition of this enzyme, crucial for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Peripheral Benzodiazepine Receptor Study

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying the peripheral benzodiazepine receptors using positron emission tomography, which is vital for understanding neurodegenerative disorders (Fookes et al., 2008).

Fluorescent Probe for Detection of Thiophenols

A reaction-based fluorescent probe using a derivative of this compound has been developed for the selective discrimination of toxic benzenethiols over biologically active aliphatic thiols. This probe is significant for applications in chemical, biological, and environmental sciences (Wang et al., 2012).

Potential Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been synthesized and tested for cytotoxic action towards different types of tumor cell lines. Some derivatives of these compounds have shown high antiproliferative activity, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Carbonic Anhydrase Inhibition

Certain derivatives have been synthesized and tested for inhibitory effects on carbonic anhydrase I and II, showing potential for detailed inhibition studies (Gul et al., 2016).

Fluorometric Sensing of Metal Ions

Pyrazoline derivatives have been used for fluorometric detection of metal ions, particularly Hg2+, showing potential as selective fluorometric sensors (Bozkurt & Gul, 2018).

Cyclooxygenase-2 Inhibiting Property

1,5-Diarylpyrazoles with substituted benzenesulfonamide moiety have been synthesized and evaluated for their cyclooxygenase (COX-2) inhibitory activities, indicating potential for development as injectable COX-2 specific inhibitors (Pal et al., 2003).

Fluorescent Ionophore for Metal Cations

Novel fluoroionophores have been developed for transition metal cations, with potential applications in sensing metal concentrations in various contexts (Malval et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of 3-fluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

The exact mode of action of This compound It’s known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring . This suggests that the compound may interact with its targets in a manner that depends on its specific structural features.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities associated with thiazole derivatives , it’s likely that the compound affects multiple pathways, potentially leading to various downstream effects.

Result of Action

The molecular and cellular effects of This compound Based on the known activities of thiazole derivatives , the compound may have a range of potential effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

3-fluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S2/c21-15-3-1-5-18(11-15)29(26,27)25-16-8-6-14(7-9-16)19-13-28-20(24-19)23-17-4-2-10-22-12-17/h1-13,25H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMCWIFDOZXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)

![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)